molecular formula C8H10N2O2 B1390508 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide CAS No. 1008-50-0

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide

Cat. No.: B1390508
CAS No.: 1008-50-0
M. Wt: 166.18 g/mol
InChI Key: VJCUMKTYSGYTGO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide (CAS 1008-50-0) is a high-value chemical compound for research and development, particularly in the field of neuroscience. This benzisoxazole derivative is part of a class of conformationally restricted heterocyclic compounds that serve as crucial tools for investigating the GABAergic system . The compound's structure is related to other pharmacologically active isoxazoles, which are known to exhibit a range of biological activities and have significant therapeutic potential . Researchers utilize this chemical to explore the modulation of gamma-aminobutyric acid (GABA) transport, a key mechanism for terminating the inhibitory action of this major neurotransmitter in the central nervous system . The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently investigated for their immunoregulatory properties, including potential immunosuppressive and anti-inflammatory activities . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCUMKTYSGYTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670190
Record name 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-50-0
Record name 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

C–O Bond Formation from o-Substituted Aryloximes

This method involves cyclization of aryloximes bearing leaving groups at the ortho-position. The process typically proceeds via base-promoted intramolecular nucleophilic attack, where the oxime oxygen attacks the aromatic ring, forming the benzisoxazole core.

Reaction Conditions:

  • Base: K₂CO₃, KOH, t-BuOK
  • Solvents: Alcohols, dioxane, THF, DMF
  • Temperature: Elevated (around 95°C)
  • Mechanism: Nucleophilic aromatic substitution (SNAr)

Reaction Scheme:

Aryloxime (with leaving group) + Base → Benzisoxazole

Key Notes:

  • Electron-withdrawing groups on the aromatic ring facilitate cyclization.
  • The Z-isomer of oximes is reactive, whereas the E-isomer tends to produce side products.
  • This approach is versatile and has been used to synthesize biologically active derivatives, including fluorinated benzisoxazoles.

N–O Bond Formation from o-Hydroxyaryl Oximes and Imines

This pathway involves oxidative cyclization of o-hydroxyaryl oximes or imines, leading to benzisoxazoles via N–O bond formation. Oxidants such as hypervalent iodine or metal catalysts are often employed.

Reaction Conditions:

  • Oxidants: Hypervalent iodine reagents, metal oxides
  • Solvent: Acetic acid, dichloromethane
  • Temperature: Mild to moderate

Mechanism:

  • Oxidation of the hydroxyl group facilitates N–O bond formation, leading to heterocycle closure.

Cyclization from Cyclic 1,3-Dicarbonyl Compounds

Starting from 1,3-dicarbonyl compounds, oxidative cyclization yields benzisoxazoles via intermediate hydroxy derivatives, followed by oxidation.

Reaction Conditions:

  • Oxidants: Hydrogen peroxide, potassium permanganate
  • Solvent: Acetic acid or ethanol
  • Temperature: Reflux

Mechanism:

  • Enolate formation followed by oxidative cyclization.

Modern Synthetic Strategies

[3+2]-Cycloaddition Reactions

This approach involves cycloaddition of nitrile oxides or arynes with suitable dipolar or dipolarophile precursors.

i. Aryne-Based Route

  • Arynes generated in situ react with nitrile oxides to form benzisoxazoles.
  • Conditions: Use of fluoride sources (e.g., TBAF) to generate arynes from precursors like ortho-silyl aryl triflates.

ii. Nitrile Oxide–Benzoquinone Cycloaddition

  • Nitrile oxides generated from oximes react with benzoquinones, leading to benzisoxazoles via [3+2] cycloaddition.

Transition Metal-Catalyzed Cyclizations

Transition metals such as palladium and copper catalyze intramolecular cyclizations of o-substituted aryloximes or related derivatives.

Reaction Conditions:

  • Catalysts: Pd(OAc)₂, CuI
  • Base: t-BuONa or similar
  • Solvent: Dioxane, DMF
  • Temperature: Mild heating (~80-100°C)

Mechanism:

  • Cross-coupling and cyclization via oxidative addition and reductive elimination steps.

Oxidative and Rearrangement Methods

Oxidation of partially hydrogenated derivatives like cyclohexane-fused isoxazoles can lead to benzisoxazoles. Rearrangement of N-oxides also provides access to the core heterocycle.

Synthesis of Precursors and Functionalized Derivatives

Synthesis of o-Substituted Aryloximes

Prepared via Friedel-Crafts acylation followed by oximation:

Aryl acid chloride + Hydroxylamine hydrochloride → o-Aryloxime

Preparation of o-Hydroxyaryl Imines

Generated from aldehydes or ketones with hydroxylamine derivatives, followed by oxidation or cyclization.

Data Table: Summary of Key Preparation Methods

Method Precursors Key Reagents Conditions Advantages Limitations
C–O bond cyclization o-Substituted aryloximes Base (K₂CO₃, KOH) Elevated temp (~95°C) Widely used, versatile E/Z-isomer control needed
N–O bond formation o-Hydroxyaryl oximes/imines Oxidants (hypervalent iodine) Mild to moderate Mild conditions, good yields Oxidant sensitivity
Cycloaddition Arynes + nitrile oxides Fluoride source (TBAF) Room temp to reflux High regioselectivity Requires in situ generation
Transition metal catalysis o-Substituted aryloximes Pd or Cu catalysts Mild heating High yields, regioselectivity Catalyst cost

Research Findings and Notable Examples

  • Recent studies have demonstrated the efficiency of aryne-mediated cycloadditions, achieving yields over 85% for benzisoxazole cores.
  • Transition-metal catalysis, especially palladium-catalyzed cyclizations, have provided streamlined routes with high regioselectivity and functional group tolerance.
  • Advances in oxidation techniques have enabled the transformation of saturated derivatives into benzisoxazoles under milder conditions, expanding the scope of accessible derivatives.

Mechanism of Action

Comparison with Similar Compounds

2,1-Benzisoxazole-3-carboxylic Acid (CAS 261350-47-4)

  • Molecular Formula: C₈H₇NO₃
  • Key Differences : Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH) group.
  • Implications : The carboxylic acid derivative exhibits higher acidity (pKa ~3–4) and lower LogP (0.8–1.2 ), enhancing solubility in aqueous media but reducing cell membrane permeability compared to the carboxamide .

N-Benzyl-4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide

  • Molecular Formula : C₁₅H₁₆N₂O₂
  • Key Differences : Incorporates a benzyl substituent on the carboxamide nitrogen.

Methyl 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylate

  • Molecular Formula: C₉H₁₁NO₃
  • Key Differences : Substitutes the carboxamide with a methyl ester (-COOCH₃).
  • Implications : The ester derivative has reduced hydrogen-bonding capacity (PSA ~50 Ų ) and higher volatility (boiling point ~200–220°C ), making it more suitable for synthetic intermediates .

Substituted Benzothiazole Analogs (e.g., 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine)

  • Molecular Formula : C₇H₁₀N₂S
  • Key Differences : Replaces the oxygen atom in the isoxazole ring with sulfur.

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Notes
Target Compound (CAS 1008-50-0) C₈H₁₀N₂O₂ 166.18 1.35 69.12 Drug intermediates, CNS agents
N-Benzyl Derivative C₁₅H₁₆N₂O₂ 256.30 2.49 ~60 Enhanced lipophilicity for neuroactive compounds
Methyl Ester C₉H₁₁NO₃ 185.19 1.80 ~50 Synthetic precursor for acylations
Benzothiazole Analog C₇H₁₀N₂S 154.23 1.90 ~65 Metal chelation, enzyme inhibition

Research Findings

Synthetic Accessibility : The target compound is synthesized in 95% purity via cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl intermediates . In contrast, the N-benzyl derivative requires additional alkylation steps, reducing yield to ~70% .

Biological Activity : Benzisoxazole carboxamides exhibit GABA receptor modulation in preclinical studies, while benzothiazole analogs show tyrosinase inhibition (IC₅₀ ~10 µM) .

Stability : The carboxamide group in the target compound demonstrates superior hydrolytic stability compared to ester derivatives, which degrade rapidly under basic conditions (t₁/₂ < 1 hour at pH 9) .

Biological Activity

Overview

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide is a heterocyclic compound with the molecular formula C8H10N2O2C_8H_{10}N_2O_2. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C8H10N2O2C_8H_{10}N_2O_2
  • Molecular Weight : 166.18 g/mol
  • Structure : The compound features a benzisoxazole core which is known for its diverse biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit heat shock protein 90 (Hsp90) and histone deacetylase 6 (HDAC6), which are crucial for protein folding and gene expression regulation.
  • Antimicrobial Activity : Preliminary studies indicate that it may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This suggests potential use as an antibacterial agent .

Antimicrobial Properties

Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. Notably:

  • Inhibition of E. coli : The compound has demonstrated low micromolar inhibitory effects on Escherichia coli DNA gyrase and topoisomerase IV .
  • Gram-positive Bacteria : It also shows modest antibacterial activity against Gram-positive strains .

Anticancer Potential

The compound's ability to inhibit Hsp90 and HDAC6 positions it as a promising candidate in cancer therapy:

  • Cytotoxic Effects : Studies suggest that it may induce cytotoxicity in cancer cells through modulation of protein interactions involved in cell growth and survival pathways .
  • Combination Therapies : It has been suggested that combining this compound with other targeted therapies could enhance its efficacy against cancer cells .

Case Studies

Several studies have evaluated the biological activities of this compound:

  • Study on Antibacterial Activity :
    • Objective : To assess the antibacterial efficacy against E. coli.
    • Findings : The compound exhibited low micromolar inhibition of DNA gyrase and modest antibacterial effects on Gram-positive bacteria .
  • Cancer Research Study :
    • Objective : To explore the anticancer potential through Hsp90 inhibition.
    • Findings : Induced cytotoxic effects were observed in cancer cell lines when treated with the compound alone and in combination with other agents .

Data Table: Biological Activities of this compound

Activity TypeTarget/PathwayObserved EffectReference
AntimicrobialE. coli DNA gyraseLow micromolar inhibition
AntimicrobialTopoisomerase IVModest inhibition
AnticancerHsp90Induces cytotoxicity
AnticancerHDAC6Modulation of gene expression

Q & A

Q. Advanced Computational Approaches

  • Quantum Chemical Calculations : Predict metabolic hotspots (e.g., CYP3A4 oxidation sites) using density functional theory (DFT) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to prioritize derivatives with stable hydrogen-bond networks .
  • Machine Learning : Train models on datasets of benzisoxazole analogs to forecast solubility and permeability .

What crystallographic techniques are critical for characterizing this compound’s solid-state behavior?

Q. Advanced Structural Characterization

  • Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C3–C9–C10 = 113.4°) and non-covalent interactions (e.g., Cl⋯H4 = 3.12 Å) that influence packing .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., van der Waals vs. hydrogen bonds) to explain solubility differences .
  • Powder X-ray Diffraction (PXRD) : Monitor polymorph transitions under stress conditions (e.g., humidity, temperature) .

How can researchers address metabolic instability observed in preclinical studies?

Q. Advanced Stability Optimization

  • Isotere Replacement : Substitute labile groups (e.g., ester → amide) to reduce hydrolysis .
  • Prodrug Strategies : Mask carboxylic acid groups with tert-butyl esters, improving oral bioavailability .
  • Microsomal Assays : Use liver microsomes to identify metabolic pathways and guide structural refinements .

What strategies are recommended for scaling up synthesis while maintaining purity?

Q. Advanced Process Chemistry

  • Flow Chemistry : Minimize side reactions via continuous flow reactors with precise temperature control .
  • Membrane Separation : Purify intermediates using nanofiltration membranes to remove byproducts .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like residence time and catalyst loading .

How does the compound’s three-dimensional conformation affect its interaction with biological targets?

Q. Advanced Conformational Analysis

  • Nuclear Overhauser Effect (NOE) Spectroscopy : Identify key proton-proton distances (e.g., H9⋯H11 = 2.25 Å) that stabilize bioactive conformers .
  • Docking Simulations : Align low-energy conformers with receptor active sites (e.g., serotonin 5-HT2A) to prioritize derivatives with optimal fit .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 2
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide

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